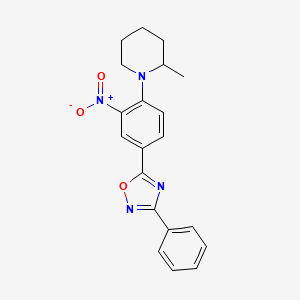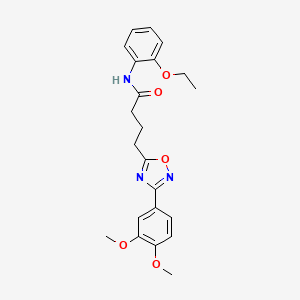![molecular formula C20H18N4O2 B7695323 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide” is a compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
1H-pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a significant influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . In one of the reactions, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .科学研究应用
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . They have been associated with a variety of pharmacological properties, making them valuable in the development of new drugs .
Oncogenic Ras Inhibitors
These compounds have been identified as inhibitors of oncogenic Ras . Oncogenic Ras proteins play a crucial role in the development of many types of cancer, and inhibiting their function can be a key strategy in cancer treatment .
Antitumor Agents
The derivatives of pyrazolo[3,4-b]quinoline have shown antitumor properties . This suggests potential applications in the development of new cancer therapies .
Trypanocidal Agents
These compounds have also been associated with trypanocidal properties . This means they could potentially be used in the treatment of diseases caused by trypanosomes, such as African sleeping sickness .
DNA Binding Properties
The derivatives of pyrazolo[3,4-b]quinoline have demonstrated DNA binding properties . This could have implications for their use in genetic research and therapy .
Antimicrobial Agents
These compounds have been found to possess antimicrobial properties . This suggests potential uses in the treatment of various bacterial and fungal infections .
Fluorescent Sensors
The use of this class of compounds as potential fluorescent sensors has been shown . This could have applications in various fields, including biological imaging and diagnostics .
CDK2 Inhibitors
Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, which is similar to the pyrazolo[3,4-b]quinoline structure, have been developed as novel CDK2 inhibitors . CDK2 is a protein kinase involved in cell cycle regulation, and its inhibition can have therapeutic benefits in diseases like cancer .
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to act as inhibitors of oncogenic ras . Another related compound, CDK2, has been identified as a target for cancer treatment .
Mode of Action
It’s likely that it interacts with its targets by binding to specific sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes, potentially resulting in the inhibition of cell growth or proliferation .
Biochemical Pathways
Given its potential role as an inhibitor of oncogenic ras , it may impact pathways related to cell growth and proliferation
Result of Action
Related compounds have shown cytotoxic activities against certain cancer cell lines . This suggests that N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide could potentially have similar effects, leading to the inhibition of cell growth or proliferation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, a study on a related compound found that heating was necessary to obtain a significant yield
未来方向
Research into 1H-pyrazolo[3,4-b]quinolines continues to be a vibrant field, with new synthetic methods and applications being explored . The use of these compounds as potential fluorescent sensors and biologically active compounds is an area of ongoing research . Further studies are needed to fully understand the potential of these compounds in various applications.
属性
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-7-6-8-14-11-16-19(23-24(2)20(16)22-18(13)14)21-17(25)12-26-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTYEXYYESGQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-1,8-dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7695240.png)
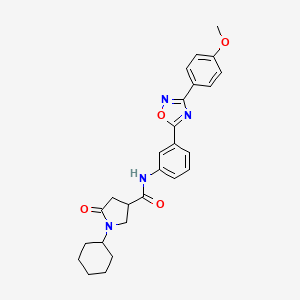
![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
![2,4-dichloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B7695258.png)
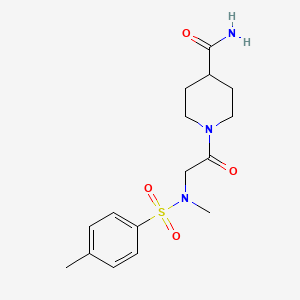
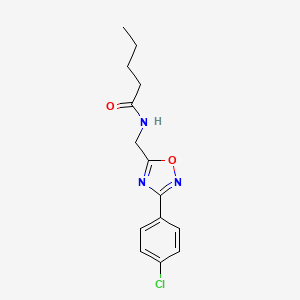


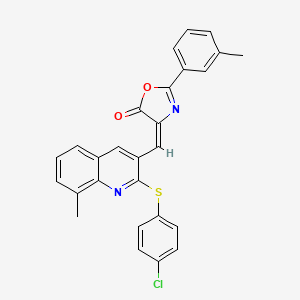
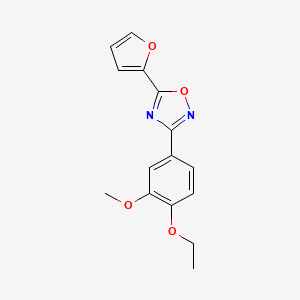
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)
